molecular formula C11H12ClNO3 B2764881 Methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate CAS No. 17891-05-3

Methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate

Cat. No. B2764881
CAS RN: 17891-05-3
M. Wt: 241.67
InChI Key: AJTXGDXCUKQVTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, including Methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate, involves various methods. One common approach is the reaction of anilines using malonic acid equivalents. Other specialized methods include reactions of anthranilic acid derivatives. Hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines can also yield these compounds .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate consists of a quinoline core with a chlorine atom and a carbonyl group. The tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety contribute to its unique properties .


Physical And Chemical Properties Analysis

Safety and Hazards

Methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate may pose risks associated with acute toxicity, eye damage, skin irritation, and respiratory effects. Proper precautions should be taken during handling .

properties

IUPAC Name

methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)10-7(12)6-9(14)13-5-3-2-4-8(10)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTXGDXCUKQVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Synthesis routes and methods

Procedure details

Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (7a, 2 g, 9.52 mmol, 1 eq) was suspended in phosphorous oxychloride (5.3 ml, 57 mmol, 6 eq) and dimethylaniline (242 μl, 1.9 mmol, 0.2 eq) under nitrogen and stirred at RT for 16 h. The solution was concentrated in vacuo, quenched with ice and made basic with sat. NaHCO3 solution. The aqueous solution was concentrated in vacuo and the residue triturated in 20% MeOH/DCM. Inorganic salts were removed by filtration and the filtrate evaporated to dryness. The resulting solid was purified by flash chromatography using 75% EtOAc/DCM as eluent to give the title compound as a white solid. (1.43 g, 63%) [M+H] calc'd for C11H12ClNO3, 242. found, 242
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
242 μL
Type
reactant
Reaction Step Three

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